tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a dichloropyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Dess-Martin periodinane
Reducing Agents: Sodium borohydride
Solvents: Dichloromethane, methanol
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives and pyrimidine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a tert-butyl ester group, and a dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C15H21Cl2N3O3 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-5-4-10(7-20)8-22-9-11-6-18-13(17)19-12(11)16/h6,10H,4-5,7-9H2,1-3H3 |
InChI Key |
ZJQOHQWPKBFDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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